
2,3-Dibromo-1-chloronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-1-chloronaphthalene is an organic compound that belongs to the class of halogenated naphthalenes It is characterized by the presence of two bromine atoms and one chlorine atom attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-chloronaphthalene typically involves the bromination and chlorination of naphthalene. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The chlorination step can be achieved using chlorine gas or other chlorinating agents under similar controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-1-chloronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation can produce naphthoquinones or other oxidized derivatives.
Applications De Recherche Scientifique
2,3-Dibromo-1-chloronaphthalene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to halogenated organic compounds and their biological effects.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-1-chloronaphthalene involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. These interactions can affect the compound’s reactivity and its potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromo-3-chloropropane: Another halogenated compound with similar reactivity but different structural properties.
1-Chloronaphthalene: A simpler halogenated naphthalene with only one chlorine atom.
2,3-Dichloronaphthalene: A compound with two chlorine atoms instead of bromine.
Uniqueness
2,3-Dibromo-1-chloronaphthalene is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to other halogenated naphthalenes. Its specific substitution pattern also makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
92844-83-2 |
|---|---|
Formule moléculaire |
C10H5Br2Cl |
Poids moléculaire |
320.41 g/mol |
Nom IUPAC |
2,3-dibromo-1-chloronaphthalene |
InChI |
InChI=1S/C10H5Br2Cl/c11-8-5-6-3-1-2-4-7(6)10(13)9(8)12/h1-5H |
Clé InChI |
DHNYHXHGHSROII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



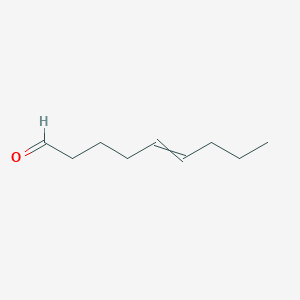

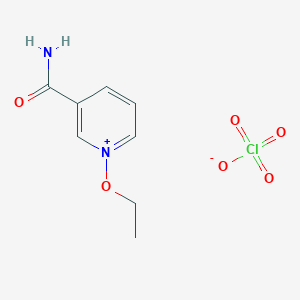
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
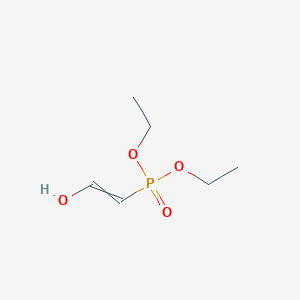

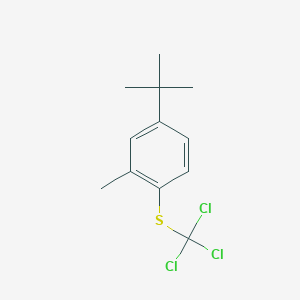
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)

![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
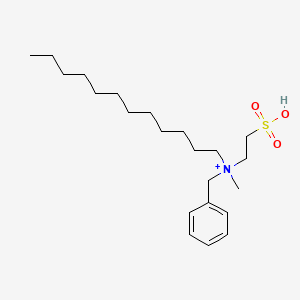
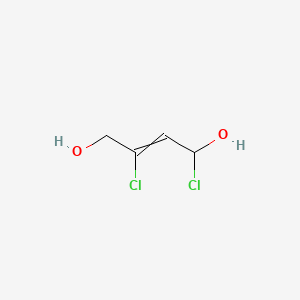
![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
